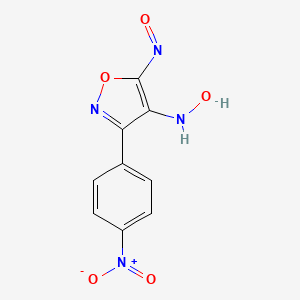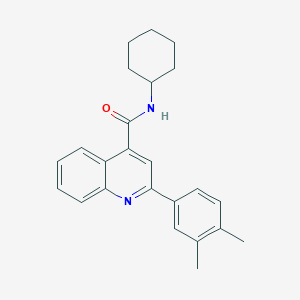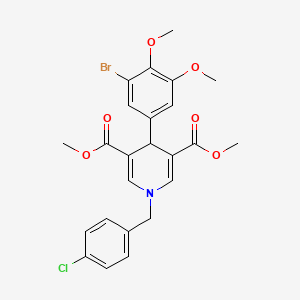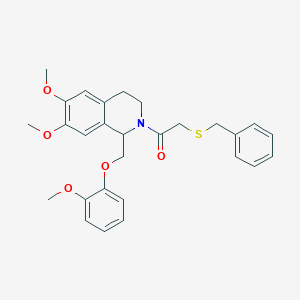![molecular formula C19H22N4O3 B11205544 9-(2,3-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11205544.png)
9-(2,3-dimethoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,3-DIMETHOXYPHENYL)-6,6-DIMETHYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE is a heterocyclic compound that belongs to the triazoloquinazolinone family. These compounds are known for their diverse pharmacological activities, including anti-HIV, muscle relaxant, neuroleptic, hypnotic, antihistaminic, analgesic, anti-inflammatory, anticonvulsant, antifertility, latent leishmanicidal, anticancer, and antihypertensive properties .
Preparation Methods
The synthesis of 9-(2,3-DIMETHOXYPHENYL)-6,6-DIMETHYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE can be achieved through a three-component reaction involving aldehydes, dimedone, and 3-amino-1,2,4-triazole or 2-aminobenzimidazole in acetic acid as the reaction medium at 60°C . This method is advantageous due to its excellent yields, short reaction time, mild reaction conditions, and the use of readily available and inexpensive materials. Additionally, it is environmentally friendly, does not require column chromatography, and has a simple work-up procedure .
Chemical Reactions Analysis
9-(2,3-DIMETHOXYPHENYL)-6,6-DIMETHYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include molecular iodine (I2), microwave irradiation, and refluxing in DMF . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the triazoloquinazolinone core structure .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of other heterocyclic compounds. In biology and medicine, it has been studied for its potential pharmacological activities, including its use as an anti-HIV agent, muscle relaxant, neuroleptic, hypnotic, antihistaminic, analgesic, anti-inflammatory, anticonvulsant, antifertility agent, latent leishmanicidal agent, anticancer agent, and antihypertensive agent . In industry, it is used in the development of new pharmaceuticals and other bioactive compounds .
Mechanism of Action
The mechanism of action of 9-(2,3-DIMETHOXYPHENYL)-6,6-DIMETHYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE involves its interaction with various molecular targets and pathways. These include binding to specific receptors, inhibiting enzymes, and modulating signaling pathways. The exact molecular targets and pathways involved depend on the specific pharmacological activity being studied .
Comparison with Similar Compounds
Similar compounds to 9-(2,3-DIMETHOXYPHENYL)-6,6-DIMETHYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE include other triazoloquinazolinone derivatives, such as 6,7-dihydro-6,6-dimethyl-9-(naphthalen-2-yl)-triazoloquinazolin-8(4H,5H,9H)-one . These compounds share similar core structures but differ in their substituents, which can lead to variations in their pharmacological activities and properties . The uniqueness of 9-(2,3-DIMETHOXYPHENYL)-6,6-DIMETHYL-4H,5H,6H,7H,8H,9H-[1,2,4]TRIAZOLO[3,2-B]QUINAZOLIN-8-ONE lies in its specific substituents, which contribute to its distinct pharmacological profile .
Properties
Molecular Formula |
C19H22N4O3 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
9-(2,3-dimethoxyphenyl)-6,6-dimethyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C19H22N4O3/c1-19(2)8-12-15(13(24)9-19)16(23-18(22-12)20-10-21-23)11-6-5-7-14(25-3)17(11)26-4/h5-7,10,16H,8-9H2,1-4H3,(H,20,21,22) |
InChI Key |
QUJXNAFKMXNNIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC=N3)N2)C4=C(C(=CC=C4)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-isopropylphenyl)-2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11205461.png)
![N-(3-fluorophenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11205467.png)
![3-amino-N-(4-methylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11205484.png)


![[3-Amino-4-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[B]thieno[3,2-E]pyridin-2-YL](2-thienyl)methanone](/img/structure/B11205509.png)



![N-(3-fluorophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B11205533.png)
![7-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxybenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11205543.png)
![2,2'-piperazine-1,4-diylbis[N-(4-fluorophenyl)acetamide]](/img/structure/B11205550.png)
![4-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11205556.png)
![5-amino-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11205568.png)
